8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Overview
Description
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a versatile small molecule scaffold that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which consists of a nitrogen-containing heterocycle fused to a cyclopentane ring. The central core of this compound is the 8-azabicyclo[3.2.1]octane scaffold, which is the basis for many biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.
Mode of Action
The exact mode of action of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride remains unclear due to the lack of specific studies. Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors.
Biochemical Pathways
The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence the cholinergic system and potentially affect downstream pathways related to neurotransmission.
Result of Action
The molecular and cellular effects of 8-Azabicyclo[32If it acts similarly to tropane alkaloids , it may influence neurotransmission and potentially have effects on the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of functionalized derivatives.
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Tropane Alkaloids: A class of compounds that share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide array of biological activities.
Uniqueness
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 6-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.